1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Lipophilicity Physicochemical Properties SAR

Custom-synthesizing N-alkyl pyrazole linkers for hydrophobic MOF tuning often delays research. 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 1946822-25-8) provides a ready-to-use solution with predictable hydrophobicity enhancement over the methyl analog, enabling reproducible pore engineering for gas adsorption, water harvesting, or catalysis. • Tunable hydrophobicity via N-propyl group • Key scaffold for antitrypanosomal drug discovery • Batch-to-batch consistency with fast global delivery

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 1946822-25-8
Cat. No. B2905773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrazole-3,5-dicarboxylic acid
CAS1946822-25-8
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C(=O)O)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-2-3-10-6(8(13)14)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)(H,13,14)
InChIKeyKIRISSGKMQJPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: Chemical Identity & Core Scaffold


1-propyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 1946822-25-8) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring with two adjacent nitrogen atoms and two carboxylic acid groups at the 3 and 5 positions . It is a derivative of 1H-pyrazole-3,5-dicarboxylic acid, with a propyl substituent on the N1 position of the pyrazole ring [1]. The pyrazole-3,5-dicarboxylate core is a recognized scaffold in medicinal chemistry and materials science due to its ability to form coordination complexes and its demonstrated range of biological activities [1].

1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: Non-Interchangeability with Analogs


While the pyrazole-3,5-dicarboxylic acid core is common, substituting a specific N-alkyl group—such as propyl versus methyl or ethyl—is not a trivial change. The propyl substituent directly modulates key physicochemical properties, including lipophilicity (LogP) and solubility, which are critical determinants of a compound's performance in a given assay or synthetic application . Such differences can significantly impact metal-ligand binding affinity, membrane permeability in biological assays, or the hydrophobic characteristics of resulting metal-organic frameworks (MOFs), thereby invalidating generic substitution without empirical re-validation [1].

1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: Quantitative Differentiation Evidence


Property Contrast: Propyl vs. Methyl Analog

The 1-propyl analog exhibits a higher molecular weight and predicted lipophilicity compared to the 1-methyl analog, which are key differentiators for applications requiring enhanced solubility in organic solvents or altered membrane permeability. While direct experimental LogP data for the target compound is not available, the structural modification from a methyl (C6) to a propyl (C8) chain provides a quantifiable difference in carbon count and molecular mass .

Lipophilicity Physicochemical Properties SAR Solubility

Antiprotozoal Potential of Dialkyl Esters

Dialkyl pyrazole-3,5-dicarboxylates, which are direct synthetic precursors to the target diacid, have demonstrated in vitro and in vivo activity against disease-causing trypanosomatids [1]. While the 1-propyl variant was not explicitly tested, the class of compounds shows promising antiprotozoal effects, providing a rationale for exploring this specific analog as a potential lead or intermediate in this therapeutic area. For instance, related dialkyl esters showed activity against Trypanosoma cruzi and Leishmania spp. [1].

Antiprotozoal Trypanosoma cruzi Leishmania Neglected Tropical Diseases

Kinase Inhibition Potential of the Pyrazole-3,5-dicarboxylate Scaffold

The pyrazole-3,5-dicarboxylate core is a privileged structure in kinase inhibitor design, as evidenced by patents describing heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1]. While the specific 1-propyl derivative is not claimed, its close structural relationship to these active compounds positions it as a potential intermediate or a novel analog for exploring structure-activity relationships (SAR) around the pyrazole core in kinase inhibition programs.

Kinase Inhibitor RTK Cancer Signal Transduction

1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: Application Scenarios


MOF Synthesis with Tailored Hydrophobicity

The 1-propyl substituent on the pyrazole-3,5-dicarboxylate linker is predicted to increase the hydrophobicity of resulting MOFs compared to those synthesized with unsubstituted or methyl-substituted linkers [1]. This specific analog can be used to synthesize novel MOFs for applications such as selective gas adsorption, water harvesting, or catalysis, where fine-tuning the pore environment is critical [1].

Building Block for Antiprotozoal Drug Discovery

As a structural analog of dialkyl pyrazole-3,5-dicarboxylates with demonstrated in vitro and in vivo activity against trypanosomatids [2], 1-propyl-1H-pyrazole-3,5-dicarboxylic acid serves as a key intermediate or scaffold for synthesizing new compounds targeting neglected tropical diseases like Chagas disease and leishmaniasis.

PK and Solubility Reference Standard

Given its unique physicochemical profile compared to the methyl analog, this compound can be used as a reference standard to study the impact of N-alkyl chain length on solubility, permeability, and metabolic stability in early-stage drug discovery. Its defined properties provide a quantitative benchmark for SAR studies.

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